1-(2-(Chloromethyl)phenyl)-1H-imidazole
Overview
Description
1-(2-(Chloromethyl)phenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a chloromethyl group attached to the phenyl ring, which is further connected to the imidazole ring. The presence of the chloromethyl group makes this compound reactive and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-(Chloromethyl)phenyl)-1H-imidazole can be synthesized through several methods. One common synthetic route involves the reaction of 2-(chloromethyl)benzaldehyde with imidazole in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the cyclization of N-(2-(chloromethyl)phenyl)formamide with ammonium acetate in the presence of a catalyst such as zinc chloride. This reaction also requires heating and is usually carried out in a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes are optimized for high yield and efficiency, often incorporating continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Chloromethyl)phenyl)-1H-imidazole undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include benzaldehydes and benzoic acids.
Reduction: Products include methyl-substituted imidazoles.
Scientific Research Applications
1-(2-(Chloromethyl)phenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)phenyl)-1H-imidazole involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The imidazole ring can also coordinate with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
1-(2-(Chloromethyl)phenyl)-1H-imidazole can be compared with other similar compounds such as:
1-(2-(Bromomethyl)phenyl)-1H-imidazole: Similar structure but with a bromomethyl group instead of a chloromethyl group. Bromomethyl compounds are generally more reactive.
1-(2-(Methyl)phenyl)-1H-imidazole: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
1-(2-(Hydroxymethyl)phenyl)-1H-imidazole: Contains a hydroxymethyl group, which can participate in hydrogen bonding and other interactions.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[2-(chloromethyl)phenyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGIPWLHSXOMOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560595 | |
Record name | 1-[2-(Chloromethyl)phenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117296-93-2 | |
Record name | 1-[2-(Chloromethyl)phenyl]-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117296-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(Chloromethyl)phenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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